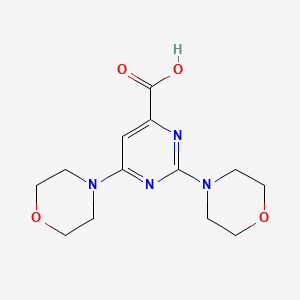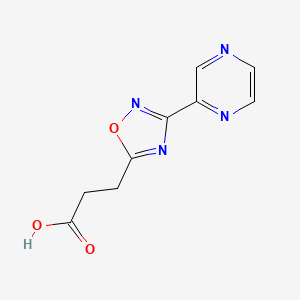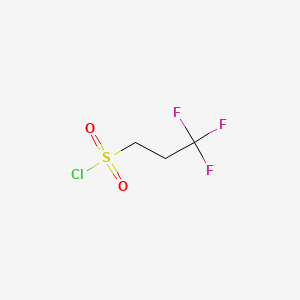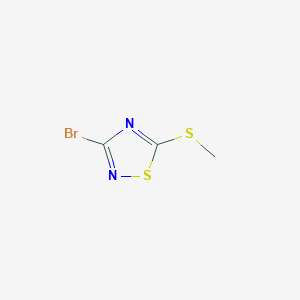
Boc-(R)-alpha-(2-fluoro-benzyl)-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-®-alpha-(2-fluoro-benzyl)-proline” is a cyclic amino acid . It is also known as “®-α-(2-fluoro-benzyl)-proline methyl ester hydrochloride” and is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “Boc-®-alpha-(2-fluoro-benzyl)-proline” is C13H17ClFNO2 . The InChI code is 1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 .
Physical And Chemical Properties Analysis
“Boc-®-alpha-(2-fluoro-benzyl)-proline” is an off-white powder . It has a molecular weight of 323.36 . It should be stored at temperatures between 0-8°C .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Fluorinated Compounds
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the enzymatic synthesis of fluorinated compounds .
Molecular Imaging
Due to the unique properties of fluorine, fluorinated compounds are often used in molecular imaging . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new imaging agents.
Pharmaceuticals
Fluorinated compounds are commonly used in the development of pharmaceuticals . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new drugs.
Materials Science
Fluorinated compounds are also used in materials science . The unique properties of fluorine can enhance the performance of materials. Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new materials.
Nucleophilic Substitution Reactions
“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in nucleophilic substitution reactions at the benzylic position . These reactions could be either SN1 or SN2, depending on the classification of your alkyl halide portion of the molecule and what solvent you use .
Free Radical Reactions
“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in free radical reactions at the benzylic position . These reactions could involve the addition of halogens such as bromine or chlorine .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375941 |
Source


|
| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(2-fluoro-benzyl)-proline | |
CAS RN |
959576-66-0 |
Source


|
| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)



![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)



![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)




